(4-Chloropyridin-3-yl)methanamine hydrochloride
Overview
Description
(4-Chloropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-3-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, (4-Chloropyridin-3-yl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology
In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can be used in assays to investigate enzyme activity or receptor binding .
Medicine
It can be used as a precursor for the synthesis of pharmaceutical compounds that target specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4-Chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in cellular processes . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound is similar in structure but has the chlorine atom and amine group positioned differently on the pyridine ring.
(3-Chloropyridin-4-yl)methanamine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
(4-Chloropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4-chloropyridin-3-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H,3,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGAUYXHWCDRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956319-15-5 | |
Record name | 3-Pyridinemethanamine, 4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956319-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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